molecular formula C7H6N4O2 B1377893 4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid CAS No. 1236201-15-2

4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid

Cat. No. B1377893
CAS RN: 1236201-15-2
M. Wt: 178.15 g/mol
InChI Key: LDGURUYQUUPXPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid is a chemical compound with the molecular formula C7H6N4O2 . It has a molecular weight of 178.15 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6N4O2/c8-6-5-4 (7 (12)13)1-2-11 (5)10-3-9-6/h1-3H, (H,12,13) (H2,8,9,10) . The Canonical SMILES is C1=CN2C (=C1C (=O)O)C (=NC=N2)N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 178.15 g/mol, a topological polar surface area of 93.5 Ų, and a complexity of 223 . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 1 rotatable bond .

Scientific Research Applications

Synthetic Methodology for Antiviral Drugs

A new synthetic methodology utilizing this compound as a starting material has been developed for the production of antiviral drugs like remdesivir.

These applications demonstrate the versatility of “4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid” in scientific research, particularly in the development of therapeutic agents for various diseases .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, and H319 . Precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

properties

IUPAC Name

4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-6-5-4(7(12)13)1-2-11(5)10-3-9-6/h1-3H,(H,12,13)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGURUYQUUPXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1C(=O)O)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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